molecular formula C15H14O3 B1350865 2-[(3-Methoxybenzyl)oxy]benzaldehyde CAS No. 350693-45-7

2-[(3-Methoxybenzyl)oxy]benzaldehyde

Cat. No. B1350865
CAS RN: 350693-45-7
M. Wt: 242.27 g/mol
InChI Key: WPCZKSLEFCXSBX-UHFFFAOYSA-N
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Description

2-[(3-Methoxybenzyl)oxy]benzaldehyde, also known as 2-methoxybenzaldehyde, is a widely used organic compound in various research and laboratory experiments. It is an aromatic aldehyde with a characteristic sweet-smelling odor. It is used as a reagent in chemical synthesis and as a starting material for the production of a variety of pharmaceuticals, dyes, and fragrances. It is also an important intermediate in the synthesis of many drugs and other compounds.

Scientific Research Applications

Oxidation Reactions

2-[(3-Methoxybenzyl)oxy]benzaldehyde has been studied in the context of oxidation reactions. Lai, Lepage, and Lee (2002) explored the oxidation of methoxy substituted benzyl phenyl sulfides, distinguishing between oxidants that react by single electron transfer and those which react by direct oxygen atom transfer. This study involved the formation of methoxy substituted benzaldehydes as intermediate products in certain oxidation reactions (Lai, Lepage, & Lee, 2002).

Anticancer Activity

Lin et al. (2005) synthesized a series of benzyloxybenzaldehyde derivatives, including 2-[(3-methoxybenzyl)oxy]benzaldehyde, and tested them against the HL-60 cell line for anticancer activity. They found that these compounds exhibited significant activity at microM concentrations and induced cell apoptosis (Lin et al., 2005).

properties

IUPAC Name

2-[(3-methoxyphenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-17-14-7-4-5-12(9-14)11-18-15-8-3-2-6-13(15)10-16/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCZKSLEFCXSBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)COC2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40397325
Record name 2-[(3-methoxybenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Methoxybenzyl)oxy]benzaldehyde

CAS RN

350693-45-7
Record name 2-[(3-methoxybenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2-[(3-Methoxybenzyl)oxy]benzaldehyde exert its anti-cancer effects?

A: Research suggests that 2-[(3-Methoxybenzyl)oxy]benzaldehyde exhibits anti-cancer activity through multiple mechanisms. [, ] In leukemia cells, it has been shown to:

  • Inhibit cell proliferation: The compound suppresses the rapid growth and division of leukemia cells. [, ]
  • Induce cell cycle arrest: 2-[(3-Methoxybenzyl)oxy]benzaldehyde promotes G2/M phase arrest, a critical checkpoint in the cell cycle, preventing further cell division. [, ]
  • Trigger apoptosis: The compound activates both the extrinsic (caspase-8) and intrinsic (caspase-9) apoptotic pathways, ultimately leading to programmed cell death. This is evidenced by increased caspase activity, DNA fragmentation, and changes in Bcl-2 family protein expression. []

Q2: What is known about the structure-activity relationship (SAR) of 2-[(3-Methoxybenzyl)oxy]benzaldehyde and its derivatives?

A: While the provided research focuses specifically on 2-[(3-Methoxybenzyl)oxy]benzaldehyde, a study exploring benzyloxybenzaldehyde derivatives identified structural features important for activity against HL-60 leukemia cells. [] The presence of a benzyloxy group at the ortho position of benzaldehyde appears crucial. Additionally, substitutions on the benzyloxy ring, such as a methoxy group at the meta position, contribute to increased potency. [] These findings suggest that further SAR studies could optimize the compound's structure for enhanced activity and selectivity.

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